molecular formula C4H3FN2O2 B10795776 5-Fluorouracil-13C,15N2

5-Fluorouracil-13C,15N2

Katalognummer: B10795776
Molekulargewicht: 133.06 g/mol
InChI-Schlüssel: GHASVSINZRGABV-XZQGXACKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Fluorouracil-13C,15N2 (CAS: 1189423-58-2) is a stable isotope-labeled analog of the classic antimetabolite chemotherapeutic agent, 5-Fluorouracil (5-FU). This compound, with carbon-13 and nitrogen-15 isotopes incorporated into its structure, is designed specifically for use as an internal standard in quantitative bioanalytical methods. Its primary research application is in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the precise and accurate quantification of 5-FU levels in biological matrices such as plasma, enabling advanced clinical research and therapeutic drug monitoring . The use of this internal standard corrects for variability in sample preparation and ionization efficiency, leading to more reliable data in studies investigating the pharmacokinetics, pharmacodynamics, and inter-individual metabolic variability of 5-FU . 5-Fluorouracil itself is a pyrimidine analog that exerts its cytotoxic effects through multiple mechanisms. After intracellular activation, its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor, thereby inhibiting the synthesis of thymidylate (dTMP), which is crucial for DNA replication and repair . Furthermore, other active metabolites, 5-fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into RNA and DNA, respectively, disrupting normal nucleic acid function and processing and ultimately leading to apoptosis, or programmed cell death . Research using this compound is vital for understanding the anabolism of 5-FU, its incorporation into nucleic acids, and the mechanisms underlying drug resistance . This product is offered as a high-purity solid (≥98%) and is intended for research purposes exclusively. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with the appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-XZQGXACKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15NH]1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Isotopic Enrichment of 5 Fluorouracil 13c,15n2

Chemical Synthesis Pathways for [2-¹³C]-5-Fluorouracil and ¹⁵N-Labeled Analogs

The chemical synthesis of isotopically labeled 5-Fluorouracil (B62378) provides a reliable and scalable method for producing these essential research compounds. nih.gov Pathways have been developed to introduce carbon-13 and nitrogen-15 (B135050) isotopes at specific positions within the pyrimidine (B1678525) ring, primarily through the use of labeled precursors in cyclization reactions.

Utilization of Labeled Precursors (e.g., [¹³C]-Urea, ¹⁵N-Labeled Urea (B33335), ¹³C-labeled bromoacetic acid)

A common and efficient strategy for synthesizing labeled 5-FU involves the cyclization of labeled precursors. nih.govresearchgate.net For instance, [2-¹³C]-5-Fluorouracil can be prepared in a two-step synthesis starting from [¹³C]-urea. researchgate.net In this process, labeled urea is reacted with propiolic acid, followed by treatment with polyphosphoric acid, to yield [2-¹³C]-uracil. researchgate.net

To create more complex labeling patterns, such as those in [5-¹³C, 1,3-¹⁵N₂]-uracil, a different set of precursors is used. nih.gov This synthesis is achieved using unlabeled potassium cyanide, ¹³C-labeled bromoacetic acid, and doubly ¹⁵N-labeled urea. nih.govresearchgate.net This approach allows for the cost-effective synthesis of the uracil (B121893) base with a high yield of approximately 63%. nih.gov The resulting isotopically labeled uracil serves as a direct precursor to the final 5-Fluorouracil compound. nih.govresearchgate.net

Table 1: Labeled Precursors in 5-Fluorouracil Synthesis

Labeled Precursor(s) Resulting Labeled Intermediate/Product Reference
[¹³C]-Urea [2-¹³C]-Uracil researchgate.net

Fluorination and Deuteration Methodologies

Once the isotopically labeled uracil ring is synthesized, the next crucial step is fluorination at the C5 position to produce 5-Fluorouracil. nih.govresearchgate.net A widely used and effective method is direct fluorination using an electrophilic fluorinating reagent such as Selectfluor™. nih.govresearchgate.netresearchgate.net This reaction efficiently converts the labeled uracil into the desired labeled 5-FU. researchgate.net Other fluorination agents, including elemental fluorine and trifluoromethyl hypofluorite, have also been employed for the direct fluorination of uracil and its derivatives. nih.govnih.govcdnsciencepub.comgoogle.com

In some applications, particularly for NMR studies, selective deuteration is necessary to remove unwanted scalar coupling interactions. nih.gov The H6 proton of the 5-FU base can be selectively deuterated to approximately 95% using established methods. nih.gov Methodologies for deuteration of pyrimidine nucleosides include the stereospecific reduction of 3'-keto nucleosides with a deuterated metal hydride, such as sodium triacetoxyborodeuteride, and radical-mediated iodine-deuterium (I-D) exchange reactions. hi.isacs.orgthieme-connect.com

Chemoenzymatic Synthesis Approaches for Labeled Nucleotides

A powerful and versatile strategy for producing labeled nucleotides is the chemoenzymatic approach. nih.gov This method combines the precision of chemical synthesis for creating atom-specific labeled nucleobases with the efficiency of enzymatic coupling to attach a labeled sugar moiety. nih.govresearchgate.net This is particularly useful for synthesizing complex molecules like [1′,5-¹³C₂, 5-¹⁹F, 6-²H, 1,3-¹⁵N₂]-5-fluorouridine-5′-triphosphate (5FUTP). nih.gov

Production of [1′,5-¹³C₂, 5-¹⁹F, 6-²H, 1,3-¹⁵N₂]-5FUTP from Labeled 5-Fluorouracil Precursors

The synthesis of the multi-labeled nucleotide [1′,5-¹³C₂, 5-¹⁹F, 6-²H, 1,3-¹⁵N₂]-5FUTP showcases the power of the chemoenzymatic method. nih.gov The process begins with the chemical synthesis of the appropriately labeled 5-FU base, [5-¹³C, 6-²H, 1,3-¹⁵N₂]-5FU, as described previously. nih.govresearchgate.net This labeled base is then used as the substrate for the subsequent enzymatic steps.

Characterization and Purity Assessment of Isotopic Labeling

Following synthesis, rigorous characterization and purity assessment are essential to confirm the identity, isotopic enrichment, and chemical purity of the final product. A combination of analytical techniques is employed for this purpose.

The successful incorporation and position of isotopes are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS). nih.gov High-resolution mass spectrometry (HRMS) and electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) are used to verify the exact mass of the labeled compound, confirming the isotopic enrichment. nih.govresearchgate.netnih.gov

Chemical purity is assessed using chromatographic methods. nih.govresearchgate.net Automated medium pressure silica (B1680970) gel column chromatography can be used to separate the labeled 5-FU from any remaining precursor, such as labeled uracil. researchgate.net For nucleotides, purification is often achieved using columns such as DEAE-Sephadex A-25 or reverse-phase (RP18) chromatography. nih.gov The final isotopic and chemical purity of commercially available 5-Fluorouracil-¹³C,¹⁵N₂ is often reported to be greater than 95-99%. researchgate.netnucleosyn.comsigmaaldrich.com

Table 2: Analytical Techniques for Characterization and Purity Assessment

Analytical Technique Purpose Reference
Nuclear Magnetic Resonance (NMR) Structural confirmation, Isotope position nih.gov
Mass Spectrometry (MS/HRMS/ESI-TOF) Molecular weight verification, Isotopic enrichment researchgate.netnih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Separation and identification of compound and metabolites nih.gov
Column Chromatography (Silica, DEAE-Sephadex) Purification and separation from impurities nih.govresearchgate.net
Elemental Analysis Confirmation of elemental composition nih.gov

Isotopic Purity Verification (e.g., >99% isotopic purity)

The verification of isotopic enrichment is a critical quality control step, ensuring that the desired isotopes are correctly incorporated at the specified positions and at a high abundance. Techniques such as mass spectrometry and multi-nuclear NMR spectroscopy are employed for this purpose.

Mass spectrometry (MS) is a primary tool for confirming isotopic purity. The incorporation of one ¹³C and two ¹⁵N atoms results in a mass shift of +3 atomic mass units compared to the unlabeled 5-Fluorouracil. By analyzing the mass-to-charge ratio, the relative abundance of the labeled compound versus any unlabeled or partially labeled species can be determined. For instance, a certificate of analysis from LGC Standards for a batch of 5-Fluorouracil-¹³C,¹⁵N₂ showed a mass distribution with the d3 species (representing the fully labeled molecule) at 98.04%, confirming high isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and confirms the position of the isotopic labels. A comprehensive analysis typically involves ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR. rsc.orgunige.ch The ¹³C NMR spectrum will show a signal corresponding to the enriched carbon position, for example, at the C-2 position of the pyrimidine ring. researchgate.net Similarly, ¹⁵N NMR will confirm the presence of the nitrogen isotopes at the N-1 and N-3 positions. nih.gov The spectra for the labeled compound will differ predictably from the unlabeled standard, confirming successful isotopic incorporation.

Chemical Purity Determination

Ensuring the chemical purity of 5-Fluorouracil-¹³C,¹⁵N₂ is as crucial as its isotopic purity. The presence of chemical impurities, such as unreacted starting materials or by-products from the synthesis, could interfere with its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is the most common method for determining chemical purity. researchgate.net

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and passed through a column under high pressure. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that helps in its identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantification of its purity. For 5-Fluorouracil, a reversed-phase HPLC method is often employed. researchgate.net

Certificates of analysis from various suppliers provide specific data on the chemical purity of their 5-Fluorouracil-¹³C,¹⁵N₂ products. For instance, one batch from LGC Standards reported a chemical purity of 95.82% by HPLC. rsc.org Another batch from the same supplier showed a chemical purity of 98%. unige.ch Other suppliers claim a purity of ≥95% or 99%. nih.gov

Table 2: Chemical Purity Data for 5-Fluorouracil-¹³C,¹⁵N₂

Parameter Specification Reference
Chemical Purity 95.82% by HPLC rsc.org
Chemical Purity 98% unige.ch
Chemical Purity ≥95% nih.gov
Chemical Purity 99% (CP)

Table 3: Compound Names

Compound Name
5-Fluorouracil-¹³C,¹⁵N₂
5-Fluorouracil
Uracil
¹³C-labeled bromoacetic acid
¹⁵N-labeled urea

Advanced Analytical Methodologies Employing 5 Fluorouracil 13c,15n2

Mass Spectrometry-Based Quantification and Metabolic Profiling

Mass spectrometry (MS) coupled with chromatographic separation techniques stands as a cornerstone for the analysis of 5-Fluorouracil (B62378) and its metabolites. The use of 5-Fluorouracil-¹³C,¹⁵N₂ significantly enhances the accuracy and reliability of these methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of 5-FU and its metabolites in biological matrices. researchgate.netunil.ch The use of 5-Fluorouracil-¹³C,¹⁵N₂ is central to many LC-MS/MS assays designed for therapeutic drug monitoring and pharmacokinetic studies. unil.chnih.gov These assays often employ hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography for separation. nih.govnih.gov For instance, a validated HILIC-LC/MS/MS method demonstrated high accuracy (96.0-102.2%) and precision (2.1-7.5%) for 5-FU quantification in human plasma over a concentration range of 10-10,000 ng/mL, utilizing an isotopically labeled internal standard. nih.gov

The development of ultra-sensitive LC-MS/MS methods has enabled the quantification of active 5-FU nucleotides, such as fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP), within peripheral blood mononuclear cells (PBMCs). nih.govuu.nl This allows for a deeper understanding of the intracellular activation of 5-FU. nih.gov A high-resolution mass spectrometry-based workflow has been developed to effectively extract and quantify 5-FU metabolites in cancer cell lysates and media, revealing significant reductions in metabolite levels in chemoresistant cells. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Compound Detection

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the determination of 5-FU, particularly for trace compound detection. researchgate.net The use of 5-Fluorouracil-¹³C,¹⁵N₂ as an internal standard is also applicable in GC-MS methods to ensure accurate quantification. caymanchem.comglpbio.com While LC-MS is more commonly cited in recent literature for 5-FU analysis due to the polar nature of the analytes, GC-MS remains a viable and sensitive option, often requiring derivatization of the analyte to increase its volatility for gas-phase analysis.

Role of 5-Fluorouracil-¹³C,¹⁵N₂ as an Internal Standard in Quantitative Bioanalytical Assays

The primary and most critical role of 5-Fluorouracil-¹³C,¹⁵N₂ in quantitative bioanalytical assays is its function as an internal standard. caymanchem.comglpbio.comcmicgroup.com An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, which are variations in ionization efficiency due to co-eluting compounds from the biological matrix. waters.com Because 5-Fluorouracil-¹³C,¹⁵N₂ has nearly identical physicochemical properties to the unlabeled 5-FU, it effectively compensates for variations in sample preparation, injection volume, and matrix effects. waters.comscispace.com

The use of stable isotopically labeled internal standards like 5-Fluorouracil-¹³C,¹⁵N₂ is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. unil.chsci-hub.se It helps to ensure the accuracy and precision of the assay, which is crucial for therapeutic drug monitoring where patient outcomes can be directly influenced by drug concentration levels. nih.govnih.gov For example, a clinical research method for analyzing 5-FU in plasma utilized 5-Fluorouracil-¹³C,¹⁵N₂ as an internal standard, achieving a calibration range of 20–2000 ng/mL. waters.comwaters.com

LC-MS/MS Method Parameters for 5-FU Quantification Using 5-Fluorouracil-¹³C,¹⁵N₂ as an Internal Standard
ParameterFindingReference
Lower Limit of Quantification (LLOQ)2 ng/mL cmicgroup.com
Quantitative Working Range2 ng/mL to 500 ng/mL cmicgroup.com
Accuracy96.0-102.2% nih.gov
Precision (RSD)2.1-7.5% nih.gov
Recovery from Plasma46.0-72.6% nih.gov

Quantitative Proteomics with Stable Isotope Labeling (e.g., SILAC-based methods) in Investigating Cellular Responses

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique used to investigate cellular responses to various stimuli, including drug treatment. nih.govnih.gov While 5-Fluorouracil-¹³C,¹⁵N₂ itself is not directly used in the SILAC labeling process, the principles of stable isotope labeling are fundamental to both. SILAC involves growing cell populations in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-arginine, ¹³C₆,¹⁵N₂-lysine). nih.govacs.org

In studies investigating resistance to 5-FU, SILAC-based proteomics can identify changes in protein expression between sensitive and resistant cancer cell lines. nih.govresearchgate.net For example, a SILAC approach was used to compare 5-FU-resistant colorectal cancer cell lines with their sensitive counterparts, leading to the identification of several up-regulated and down-regulated proteins that could be potential biomarkers or therapeutic targets. nih.govresearchgate.net This methodology allows for the unbiased, global-scale quantification of thousands of proteins, providing a comprehensive view of the cellular mechanisms underlying drug resistance. nih.govbiorxiv.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and the solid state. mdpi.com The incorporation of stable isotopes like ¹³C and ¹⁵N can significantly enhance the information obtained from NMR experiments.

¹³C NMR Spectroscopy in Elucidating Molecular Interactions

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, making it a valuable probe for studying molecular interactions. researchgate.net The presence of the ¹³C label in 5-Fluorouracil-¹³C,¹⁵N₂ simplifies the analysis of its ¹³C NMR spectrum by enhancing the signal of the labeled carbon atom. sigmaaldrich.com

Research has shown the utility of ¹³C and ¹⁵N labeled uracil (B121893) derivatives in NMR studies. For instance, a strategy was developed to synthesize uracil labeled with ¹³C at the C5 position and ¹⁵N at the N1 and N3 positions. nih.gov This labeled uracil was then converted to 5-fluorouracil, creating a ¹⁹F-¹³C spin pair that is highly advantageous for NMR studies of RNA, as it can provide clearer signals and extend the application of solution NMR to larger molecules. nih.gov Such labeling strategies are crucial for investigating the interactions of 5-FU with its biological targets, such as thymidylate synthase, and for studying the structure of RNA and DNA that have incorporated 5-FU. smolecule.com

¹³C NMR Chemical Shifts for a 5-Fluorouracil Derivative
Carbon AtomChemical Shift (δ, ppm)Reference
C=O (Position 2)149.66 researchgate.net
C=O (Position 4)157.54 researchgate.net
C-F (Position 5)138.55 researchgate.net
C-H (Position 6)130.64 researchgate.net

Note: The specific chemical shifts can vary depending on the solvent and other experimental conditions.

15N NMR Spectroscopy for Nitrogenous Systems Analysis

The presence of two 15N isotopes in 5-Fluorouracil-13C,15N2 makes it an invaluable asset for 15N NMR spectroscopy, a technique exceptionally suited for elucidating the structure and dynamics of nitrogen-containing molecules. csic.esd-nb.info 15N NMR provides detailed information about the electronic environment of nitrogen atoms within a molecule. In the context of this compound, the 15N chemical shifts are sensitive to factors such as protonation state, hydrogen bonding, and local molecular geometry.

Researchers can utilize 15N NMR to study the interactions of 5-Fluorouracil and its metabolites with biological macromolecules like proteins and nucleic acids. nih.gov The changes in the 15N chemical shifts upon binding can reveal specific points of interaction and provide insights into the binding mechanism. Furthermore, the analysis of 15N relaxation data can offer information on the dynamics of the molecule, both in its free and bound states.

The combined labeling with 13C allows for heteronuclear correlation experiments, such as 1H-15N and 13C-15N HSQC (Heteronuclear Single Quantum Coherence), which can resolve spectral overlap and provide unambiguous resonance assignments. csic.es These multi-dimensional NMR techniques are crucial for studying complex biological systems where spectral crowding is a significant challenge. nih.gov

Table 1: Key Applications of 15N NMR with this compound

Application AreaNMR TechniqueInformation Gained
Metabolite Identification 1D 15N NMR, 2D 1H-15N HSQCCharacterization of nitrogen-containing metabolites.
Drug-Target Interaction Chemical Shift PerturbationIdentification of binding sites and interaction interfaces.
Molecular Dynamics 15N Relaxation Studies (T1, T2, NOE)Insights into molecular motion and flexibility.
Structural Elucidation 1H-15N and 13C-15N CorrelationDetermination of molecular structure and conformation.

19F NMR Spectroscopy for Tracking Fluorinated Metabolites In Vitro

19F NMR spectroscopy is a highly sensitive and specific technique for monitoring the metabolic fate of fluorinated compounds like 5-Fluorouracil. nih.govbiophysics.org The 19F nucleus has a high gyromagnetic ratio, 100% natural abundance, and its chemical shift is extremely sensitive to the local electronic environment, resulting in a wide spectral dispersion. nih.govacs.org This makes it an ideal probe for distinguishing between the parent drug and its various fluorinated metabolites in complex biological mixtures without background interference. nih.govrsc.org

When this compound is introduced into an in vitro system, such as cell cultures or tissue homogenates, 19F NMR can be used to non-invasively track its conversion into active and inactive metabolites in real-time. nih.govmdpi.com Each metabolite, such as 5-fluorouridine (B13573) (5-FUrd) and 5-fluoro-2'-deoxyuridine (B1346552) (5-FdUrd), will have a distinct 19F chemical shift, allowing for their simultaneous detection and quantification. mdpi.com

The coupling between the 19F and the adjacent 13C nucleus (¹J-coupling) in this compound provides an additional layer of specificity and structural information, aiding in the definitive identification of metabolites. researchgate.net

Table 2: Representative 19F Chemical Shifts of 5-Fluorouracil and its Metabolites

CompoundTypical 19F Chemical Shift Range (ppm) relative to 5-FU
5-Fluorouracil (5-FU) 0
5-Fluorouridine (5-FUrd) +2.74
5-Fluoro-2'-deoxyuridine (5-FdUrd) +3.06
α-Fluoro-β-alanine (FBAL) Varies significantly based on environment

Note: Chemical shifts can vary depending on solvent, pH, and temperature. mdpi.com

Application in Solution NMR of Labeled RNA and DNA Structures

The incorporation of this compound into RNA and DNA structures via enzymatic or chemical synthesis provides a powerful probe for solution NMR studies. nih.govnih.govnih.gov Traditional NMR studies of nucleic acids are often hampered by severe spectral overlap due to the limited number of unique building blocks. nih.govacs.org Isotopic labeling with 13C and 15N helps to alleviate this issue by enabling the use of multi-dimensional heteronuclear NMR experiments. nih.gov

The presence of the 19F label offers a unique advantage. 19F NMR spectra are free from background signals, and the large chemical shift dispersion of 19F provides high resolution. nih.govresearchgate.net By replacing uridine (B1682114) with this compound, researchers can introduce a sensitive spectroscopic "spy" into specific sites within an RNA or DNA molecule. rsc.orgresearchgate.net

This site-specific labeling allows for the detailed investigation of:

Local structure and conformation: The 19F chemical shift is highly sensitive to the local environment, including base pairing (Watson-Crick vs. wobble) and stacking interactions. nih.govnih.gov

Ligand binding: Changes in the 19F NMR spectrum upon the addition of proteins, metal ions, or small molecules can be used to map binding sites and characterize binding events. biophysics.orgnih.gov

Molecular dynamics: 19F relaxation studies can provide insights into the flexibility and motion at specific locations within the nucleic acid. biophysics.org

Advancements in Sensitivity and Resolution via 19F-13C Spin Pairs in RNA NMR

A significant advancement in RNA NMR has been the utilization of the 19F-13C spin pair to overcome the size limitations and spectral complexity inherent in studying large RNA molecules. nih.govnih.gov This is achieved through Transverse Relaxation-Optimized Spectroscopy (TROSY), which takes advantage of the interference between dipole-dipole (DD) and chemical shift anisotropy (CSA) relaxation mechanisms. spindynamics.org

In a 19F-13C labeled system, the TROSY effect can lead to a dramatic reduction in the linewidth of the 13C resonance, resulting in a significant improvement in both sensitivity and resolution. nih.govspindynamics.org Studies have shown that for 5-fluorouridine incorporated into RNA, the linewidths of the 13C signals in a 19F-13C TROSY experiment can be more than twice as sharp as those in a conventional 1H-13C experiment. nih.govnih.gov

This enhanced resolution allows for the clear differentiation of signals from various structural motifs within the RNA, such as helical regions, non-helical regions, and different types of base pairs. nih.gov The high sensitivity of the 19F nucleus further contributes to the ability to detect signals from large RNA molecules and to rapidly identify small-molecule binding pockets. nih.govnih.gov The development of chemoenzymatic methods to synthesize [5-19F, 5-13C]-5-fluorouridine-5′-triphosphate has made this powerful technique more accessible for in vitro transcription of labeled RNA. nih.gov

Table 3: Comparison of NMR Spin Pairs for RNA Studies

Spin PairRelative SensitivityResolutionKey Advantage
1H-13C HighModerateUbiquitous in standard labeling.
1H-15N LowModerateUseful for imino proton studies.
19F-13C HighHigh (with TROSY)Background-free, excellent resolution for large RNAs. nih.govspindynamics.org

Investigating Intracellular Metabolism and Pharmacodynamics Using Isotopic Tracers

Anabolic Conversion Pathways and Their Intermediates

For 5-Fluorouracil (B62378) to exert its cytotoxic effects, it must first be converted intracellularly into its active nucleotide metabolites. nih.govaacrjournals.org This process, known as anabolic activation, involves several enzymatic steps that transform the inert prodrug into compounds that can interfere with DNA and RNA synthesis. mdpi.comdovepress.com Only a small fraction, estimated to be 1-3%, of the administered 5-FU undergoes this activation, while the majority is catabolized. mdpi.comeuropa.eu The three principal active metabolites are Fluorodeoxyuridine Monophosphate (FdUMP), Fluorodeoxyuridine Triphosphate (FdUTP), and Fluorouridine Triphosphate (FUTP). nih.govresearchgate.nettocris.com The use of 5-Fluorouracil-13C,15N2 enables the precise tracing of these anabolic conversions.

The formation of labeled Fluorodeoxyuridine Monophosphate (FdUMP) from this compound is a critical activation step and can proceed via two primary pathways. nih.govresearchgate.net

OPRT-RR Pathway: In the first pathway, orotate (B1227488) phosphoribosyltransferase (OPRT) directly converts 5-FU into fluorouridine monophosphate (FUMP). researchgate.netnih.gov FUMP is then phosphorylated to fluorouridine diphosphate (B83284) (FUDP). mdpi.comresearchgate.net Subsequently, the enzyme ribonucleotide reductase (RR) converts FUDP to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to yield FdUMP. researchgate.netresearchgate.net

TP-TK Pathway: Alternatively, thymidine (B127349) phosphorylase (TP) can convert 5-FU to fluorodeoxyuridine (FUDR or FdU). nih.govresearchgate.netnih.gov This intermediate is then phosphorylated by thymidine kinase (TK) to form FdUMP. nih.govnih.gov

The primary mechanism of action for the resulting labeled FdUMP is the potent inhibition of thymidylate synthase (TS). nih.govtocris.comnih.gov FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govnih.govpharmgkb.org Isotopic labeling allows researchers to quantify the amount of FdUMP formed and assess the relative contributions of each synthetic pathway in different cell types. nih.gov

Following the anabolic pathway, the intermediate fluorodeoxyuridine diphosphate (FdUDP) can also be phosphorylated further to form labeled Fluorodeoxyuridine Triphosphate (FdUTP). mdpi.comresearchgate.netnih.gov The presence of the ¹³C and ¹⁵N labels allows for the direct tracking of this conversion.

The cytotoxic effect of FdUTP stems from its fraudulent incorporation into DNA in place of deoxythymidine triphosphate (dTTP). mdpi.comnih.gov This event disrupts DNA integrity and function, contributing to DNA damage and inducing cell death. nih.govnih.gov The use of this compound enables the sensitive detection and quantification of labeled FdUTP incorporation into the DNA of cancer cells, providing a clear measure of this specific mechanism of action.

Another key anabolic route involves the conversion of fluorouridine diphosphate (FUDP) to labeled Fluorouridine Triphosphate (FUTP). mdpi.comresearchgate.netnih.gov This phosphorylation step creates a second major active metabolite that can be traced using the isotopic signature from this compound.

Table 1: Anabolic Pathways of 5-Fluorouracil This interactive table summarizes the key enzymes and transformations in the anabolic activation of 5-FU.

Labeled Substrate Enzyme(s) Key Intermediate(s) Labeled Active Metabolite
5-Fluorouracil-¹³C,¹⁵N₂ Orotate Phosphoribosyltransferase (OPRT), Ribonucleotide Reductase (RR) Labeled FUMP, FUDP, FdUDP Labeled FdUMP
5-Fluorouracil-¹³C,¹⁵N₂ Thymidine Phosphorylase (TP), Thymidine Kinase (TK) Labeled FUDR Labeled FdUMP
5-Fluorouracil-¹³C,¹⁵N₂ OPRT, RR, and others Labeled FUMP, FUDP, FdUDP Labeled FdUTP
5-Fluorouracil-¹³C,¹⁵N₂ OPRT, Uridine-Cytidine Kinase Labeled FUMP, FUDP Labeled FUTP

Elucidation of Labeled Fluorodeoxyuridine Triphosphate (FdUTP) Formation

Catabolic Deactivation Pathways and Enzyme Activity Studies

In contrast to the anabolic pathways that activate 5-FU, the majority of the drug (over 80%) is rapidly broken down through catabolism, primarily in the liver. mdpi.comnih.govfrontiersin.org This deactivation pathway converts 5-FU into inactive metabolites that are then excreted. frontiersin.org The use of labeled substrates like this compound is crucial for studying the kinetics and efficiency of these catabolic enzymes.

The initial and rate-limiting step in the catabolism of 5-FU is its conversion to 5,6-dihydrofluorouracil (DHFU). aacrjournals.orgnih.govpharmgkb.org This reaction is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene. aacrjournals.orgnih.gov The activity of DPD is a major determinant of 5-FU clearance and toxicity. aacrjournals.org

Studies utilizing labeled substrates, such as [2-¹³C]uracil or ¹³C,¹⁵N₂-labeled 5-FU, allow for the direct measurement of DPD enzyme activity in vivo. researchgate.netaacrjournals.orgaacrjournals.org By administering the labeled compound, researchers can monitor the rate of formation of labeled DHFU in plasma or the exhalation of labeled CO₂ as a final breakdown product. aacrjournals.orgbiorxiv.org This provides a phenotypic assessment of an individual's DPD activity, which is critical due to high interindividual variability. researchgate.net

Following the formation of DHFU, the catabolic cascade continues with two additional enzymatic steps. nih.govfrontiersin.org

Dihydropyrimidinase (DPYS): Labeled DHFU is hydrolyzed by the enzyme dihydropyrimidinase (DPYS) to open the pyrimidine (B1678525) ring, forming labeled fluoro-β-ureidopropionate (FUPA). nih.govfrontiersin.orgpharmgkb.org

Beta-ureidopropionase (UPB1): Subsequently, beta-ureidopropionase (UPB1) acts on the labeled FUPA, converting it to the final major catabolite, labeled α-fluoro-β-alanine (FBAL), along with ammonia (B1221849) and ¹³CO₂. nih.govnih.govfrontiersin.orgpharmgkb.org

The resulting labeled FBAL is then primarily excreted in the urine. mdpi.comfrontiersin.org Tracing the appearance of these labeled catabolites (DHFU, FUPA, and FBAL) using this compound provides a comprehensive picture of the entire deactivation pathway and the functional activity of the DPYS and UPB1 enzymes. frontiersin.org

Table 2: Catabolic Pathway of 5-Fluorouracil This interactive table outlines the enzymatic steps involved in the deactivation and breakdown of 5-FU.

Labeled Substrate Enzyme Labeled Metabolite Final Excreted Product
5-Fluorouracil-¹³C,¹⁵N₂ Dihydropyrimidine Dehydrogenase (DPD) Labeled Dihydrofluorouracil (DHFU) -
Labeled DHFU Dihydropyrimidinase (DPYS) Labeled Fluoro-β-ureidopropionate (FUPA) -
Labeled FUPA Beta-ureidopropionase (UPB1) Labeled α-fluoro-β-alanine (FBAL) Labeled FBAL

Dihydropyrimidine Dehydrogenase (DPYD) Mediated Conversion to Dihydrofluorouracil (DHFU) using Labeled Substrates

Isotopic Labeling for Tracing Nucleic Acid Incorporation and Perturbation

The cytotoxic effects of 5-FU are largely attributed to its conversion into active metabolites, which can be incorporated into both RNA and DNA, leading to cellular damage. caymanchem.comcalis.edu.cn Isotopic labeling with 13C and 15N is crucial for quantitatively tracking these metabolic fates. This compound is specifically designed for use as an internal standard in quantification studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). glpbio.comcaymanchem.comnih.gov This allows for the accurate measurement of the extent of 5-FU metabolite incorporation into nucleic acids in both preclinical models and patient samples. vumc.nlnih.gov

Following its administration, 5-FU is anabolized to fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine (B1682114) triphosphate. calis.edu.cnnih.gov This disrupts RNA processing and function, contributing significantly to 5-FU's cytotoxicity. nih.govnih.govnih.gov

Using labeled 5-FU, researchers have been able to precisely quantify its incorporation into RNA. Studies have consistently shown that 5-FU is incorporated into RNA to a much greater extent than into DNA, with some reports indicating the levels in RNA can be 3,000 to 15,000 times higher than in DNA. cristin.nooup.comresearchgate.net For instance, in WiDr human colon tumor cells treated with labeled 5-FU, RNA incorporation was measured at 0.4 pmol/µg RNA. nih.gov In human tumor biopsies, incorporation into RNA reached up to 1.5 pmol/µg RNA 24 hours after administration. nih.gov The development of sensitive GC-MS and LC-HRMS methods, which often utilize this compound as an internal standard, has been instrumental in obtaining these quantitative insights from minute biological samples. nih.govnih.gov

Table 1: Research Findings on Labeled 5-FU Incorporation into RNA

Cell/Tissue Type Labeled 5-FU Concentration/Dose Time Point RNA Incorporation Level Reference
Human WiDr colon tumor cells 25 µM Up to 4 h 0.4 pmol/h/µg RNA nih.gov
Murine colon tumor 80 mg/kg 2 h 10 pmol/µg RNA nih.gov
Human tumor biopsies 500 mg/m² 24 h 1.0-1.5 pmol/µg RNA nih.gov
Human cancer cells Not specified Not specified ~3000-15000-fold more than in DNA cristin.no

This table is interactive. You can sort and filter the data.

In addition to RNA, 5-FU can be converted to fluorodeoxyuridine triphosphate (FdUTP), which is subsequently misincorporated into DNA in place of deoxythymidine triphosphate (dTTP). calis.edu.cnnih.gov The use of isotopically labeled 5-FU allows for the sensitive detection and quantification of this DNA incorporation.

Maximal incorporation of labeled 5-FU into the DNA of human tumor biopsy specimens has been measured at 127 fmol/µg-DNA at 24 hours post-administration. vumc.nl While significantly lower than RNA incorporation, the presence of 5-FU in the DNA template is a critical source of genomic stress. vumc.nlbiorxiv.org Techniques such as LC-MS/MS are employed to measure the amount of labeled 5-FU released from genomic DNA after enzymatic digestion, providing a direct measure of incorporation levels. oncotarget.com

Table 2: Comparative Incorporation of Labeled 5-FU into RNA vs. DNA

Sample Type Parameter Measurement Reference
Human tumor biopsy specimens Max. DNA Incorporation (24h) 127 fmol/µg-DNA vumc.nl
Human tumor biopsy specimens Max. RNA Incorporation (24h) 1.0 pmol/µg-RNA vumc.nl
HCT116 cells (using ¹⁴C-5-FU) Relative Incorporation Far more accumulation in RNA than DNA biorxiv.org

This table is interactive. You can sort and filter the data.

The incorporation of labeled 5-FU into nucleic acids triggers cellular damage and subsequent repair responses. In RNA, the presence of FUTP can inhibit pre-rRNA processing and mRNA splicing. nih.govnih.gov In DNA, the F-dUMP lesion is recognized by repair enzymes, initiating a cascade that can lead to DNA fragmentation and cell death. calis.edu.cnnih.govmdpi.com

The primary pathway for removing 5-FU from DNA is the base excision repair (BER) pathway. plos.orgplos.org The process begins with the recognition and excision of the fluorouracil base by a DNA glycosylase. This creates an abasic (AP) site, which is further processed by other BER enzymes. However, in the presence of high levels of FdUTP, the repair process can become futile, as the gap may be refilled with another labeled 5-FU molecule, leading to repeated cycles of excision and repair that result in DNA strand breaks. calis.edu.cnaacrjournals.org Using labeled analogs allows researchers to trace the fate of the incorporated drug and confirm that it is the substrate for these repair pathways, providing direct evidence for this mechanism of DNA damage. nih.govplos.org

Analysis of Labeled 5-FU Incorporation into DNA

Enzymatic Target Interaction and Pathway Modulation

Beyond nucleic acid incorporation, 5-FU's cytotoxicity is mediated by the direct inhibition of key enzymes involved in nucleotide metabolism. Labeled inhibitors like this compound are invaluable for studying the kinetics and mechanisms of these interactions.

A primary mechanism of 5-FU action is the inhibition of thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of dTMP, an essential precursor for DNA replication. nih.govaacrjournals.org The 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) binds to the nucleotide-binding site of TS. researchgate.net This binding is stabilized by the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), forming a stable ternary complex that blocks the normal substrate, dUMP, from accessing the enzyme's active site. calis.edu.cnnih.govresearchgate.netnih.gov

The use of labeled FdUMP has been fundamental in characterizing the kinetics of this inhibition. These studies have demonstrated that the formation of the ternary complex is a time-dependent process that leads to a slowly reversible inactivation of the enzyme. nih.gov By tracking the labeled inhibitor, researchers can quantify the number of FdUMP binding sites and determine the level of TS inhibition within cancer cells. aacrjournals.org Such analyses have shown that the level of TS catalytic activity and the degree of its inhibition correlate with cellular sensitivity to 5-FU. nih.govaacrjournals.org For example, in a panel of colon cancer cell lines, TS catalytic activity varied widely, from 62 to 777 pmol/h/10⁶ cells, which was a key determinant of 5FU sensitivity. aacrjournals.org

Table 3: Key Findings on Thymidylate Synthase (TS) Inhibition by Labeled 5-FU Metabolites

Parameter Finding Significance Reference
Mechanism FdUMP forms a stable ternary complex with TS and CH2THF. Blocks dUMP binding and inhibits dTMP synthesis, leading to DNA damage. calis.edu.cnnih.govresearchgate.net
Kinetics The ternary complex formation is time-dependent and slowly reversible. Explains the potent and sustained inhibition of DNA synthesis. nih.gov
Resistance Increased TS expression is a mechanism of 5-FU resistance. Higher levels of TS can trap the FdUMP inhibitor, leaving sufficient free enzyme for dTMP synthesis. calis.edu.cnacs.org

This table is interactive. You can sort and filter the data.

Once 5-FU is incorporated into DNA, it becomes a target for DNA repair machinery, primarily the BER pathway initiated by uracil (B121893) DNA glycosylases (UDGs). calis.edu.cnnih.gov Several mammalian UDGs, including UNG, SMUG1, and TDG, can recognize and excise uracil and 5-FU from the DNA backbone. plos.orgresearchgate.net

Studies using labeled oligonucleotide substrates containing 5-FU have been crucial for dissecting the specific roles of these enzymes. researchgate.net Research indicates that UNG is the major contributor to the repair of 5-FU when it is paired with adenine (B156593) (5-FU:A). cristin.no Both BER and mismatch repair (MMR) pathways can repair 5-FU when paired with guanine (B1146940) (5-FU:G). cristin.no While TDG can also excise 5-FU, its slow dissociation from the resulting AP site can block downstream repair, potentially contributing to cytotoxicity. nih.gov Experiments where UDG is depleted show a significant accumulation of labeled 5-FU in the genome, confirming the enzyme's primary role in its removal. oncotarget.comnih.gov The ability to trace the labeled base provides direct evidence of the substrate-enzyme relationship in a complex cellular environment.

Table 4: Roles of Different Uracil DNA Glycosylases (UDGs) in Labeled 5-FU Excision

Glycosylase Substrate Preference / Role Impact on 5-FU Cytotoxicity Reference
UNG (Uracil-DNA Glycosylase) Major glycosylase for excising 5-FU from DNA, particularly 5-FU:A pairs. Its role in cytotoxicity is debated; some studies suggest it plays a minor role, with RNA effects being dominant. cristin.nonih.gov
SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) Can process uracil and 5-FU in DNA. May provide resistance to 5-FU. cristin.noplos.org

| TDG (Thymine DNA Glycosylase) | Processes a broad range of substrates, including G•U and G•5-FU mispairs. Excises 5-FU efficiently. | Inactivation of TDG confers resistance to 5-FU, suggesting its activity contributes to cytotoxicity by blocking repair. | plos.orgnih.gov |

This table is interactive. You can sort and filter the data.

Impact on Deoxyribonucleotide Triphosphate (dTTP) and Deoxyuridine Triphosphate (dUTP) Pool Imbalance

The use of isotopically labeled compounds, such as this compound, is instrumental in elucidating the precise intracellular metabolic pathways and pharmacodynamic effects of antimetabolite drugs. medchemexpress.comoup.com By tracing the journey of these labeled molecules, researchers can gain a detailed understanding of how they perturb cellular homeostasis. One of the most significant impacts of 5-Fluorouracil (5-FU) is the profound imbalance it creates within the pyrimidine nucleotide pools, specifically the ratio between deoxythymidine triphosphate (dTTP) and deoxyuridine triphosphate (dUTP). oup.comnih.gov

The mechanism is initiated following the intracellular conversion of 5-FU into its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). oncotarget.comnih.gov FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from its precursor, deoxyuridine monophosphate (dUMP). mdpi.comoup.comspandidos-publications.com The inhibition of TS by FdUMP sets off a cascade of events that drastically alters the cellular nucleotide environment. calis.edu.cnresearchgate.net

Firstly, the blockade of TS leads to a sharp depletion of the dTMP pool, which consequently causes a severe reduction in the intracellular concentration of dTTP, a nucleotide essential for DNA replication and repair. calis.edu.cnnih.govnih.gov Secondly, the inhibition causes the substrate, dUMP, to accumulate within the cell. researchgate.netnih.gov This accumulation can subsequently lead to an increased synthesis and elevated levels of dUTP. oup.comcalis.edu.cnnih.gov

This dual effect—the precipitous drop in dTTP and the simultaneous rise in dUTP—creates a critical imbalance in the dUTP/dTTP ratio. calis.edu.cnresearchgate.net The high availability of dUTP, along with the presence of the 5-FU metabolite fluorodeoxyuridine triphosphate (FdUTP), leads to the erroneous incorporation of uracil and 5-fluorouracil into DNA in place of thymine (B56734) during replication. oncotarget.comoup.com While cells possess repair mechanisms, such as those involving the enzyme uracil-DNA-glycosylase (UDG), to excise uracil from DNA, the process becomes futile in the presence of a high (F)dUTP/dTTP ratio. calis.edu.cnresearchgate.net The persistent lack of dTTP for the repair synthesis step results in repeated cycles of misincorporation and excision, ultimately leading to DNA fragmentation, strand breaks, and cell death. nih.govcalis.edu.cn

Studies using sensitive assays have quantified these dramatic shifts. For instance, treatment of human colon cancer cell lines with 5-FU has been shown to cause a rapid decrease in dTTP levels by as much as 95%. nih.gov The addition of biological response modifiers like interferon can further exacerbate this depletion by up to fourfold compared to 5-FU alone, markedly augmenting the dATP/dTTP ratio and increasing lethal DNA double-strand breaks. nih.gov

The following tables summarize the key research findings and illustrate the characteristic changes in nucleotide pools following the inhibition of thymidylate synthase by 5-FU metabolites.

Table 1: Summary of Research Findings on 5-FU-Induced Nucleotide Pool Imbalance

Research Finding Consequence Reference(s)
The active metabolite FdUMP potently inhibits thymidylate synthase (TS). Blocks the sole de novo pathway for dTMP synthesis. mdpi.comoup.comcalis.edu.cn
TS inhibition leads to a rapid and severe depletion of intracellular dTTP pools. Disrupts DNA synthesis and repair, which require dTTP. calis.edu.cnnih.govnih.gov
The TS substrate, dUMP, accumulates significantly. Leads to increased intracellular levels of dUTP. calis.edu.cnresearchgate.netnih.gov
The dUTP/dTTP ratio becomes highly elevated. Promotes misincorporation of dUTP and FdUTP into DNA. oncotarget.comcalis.edu.cnresearchgate.net

Table 2: Representative Changes in Deoxyribonucleotide Pools in Response to 5-FU

Nucleotide Level in Untreated Cells (Relative Units) Level in 5-FU Treated Cells (Relative Units) Outcome
dUMP 1.0 Greatly Increased (e.g., >10.0) Substrate accumulation
dTMP 1.0 Greatly Decreased (e.g., <0.1) Product depletion
dTTP 1.0 Severely Decreased (e.g., <0.05) Inhibition of DNA Synthesis/Repair
dUTP Very Low (e.g., <0.1) Significantly Increased (e.g., >2.0) Promotes DNA Misincorporation

| dUTP/dTTP Ratio | Very Low | Dramatically Increased | Key Driver of Cytotoxicity |

Investigation of Cellular Responses and Resistance Mechanisms in in Vitro Systems

Cellular Viability and Proliferation Studies with Labeled 5-Fluorouracil (B62378)

The primary cytotoxic effect of 5-Fluorouracil is the inhibition of cellular proliferation and the reduction of cell viability. Studies across various cancer cell lines, including colorectal and breast cancer, demonstrate that 5-FU induces growth inhibition in a dose-dependent manner. nih.gov The use of 5-Fluorouracil-13C,15N2 allows researchers to accurately quantify the intracellular drug concentration and correlate it with the observed effects on cell survival.

For instance, chemosensitivity assays are used to determine the concentration of the drug required to inhibit cell growth by a certain percentage. In the development of 5-FU resistant colorectal cancer cell lines, initial inhibitory concentrations (IC75) were established for parental lines, providing a baseline for resistance studies.

Cell LineDrugIC75 Value (μM)
DLD-15-Fluorouracil15
HT-295-Fluorouracil19
Data showing the 75% inhibitory concentrations (IC75) of 5-Fluorouracil required to inhibit the growth of two different human colorectal cancer cell lines, DLD-1 and HT-29. Data sourced from nih.gov.

These studies form the basis for understanding how cancer cells initially respond to the drug and for selecting appropriate concentrations for generating drug-resistant models.

Mechanistic Studies of Apoptosis Induction using Labeled Compounds

5-Fluorouracil is a known inducer of apoptosis, or programmed cell death, in cancer cells. medchemexpress.commedchemexpress.comnih.gov The incorporation of its metabolites into RNA and DNA, along with the inhibition of thymidylate synthase, leads to cellular stress that triggers apoptotic pathways. caymanchem.com Research indicates that this process is often dependent on caspases, a family of protease enzymes essential for apoptosis. nih.gov

Studies in colorectal cancer cell lines have shown that 5-FU-induced apoptosis is mediated by the intrinsic, or mitochondrial, pathway, initiated by caspase-9. nih.gov Furthermore, the activation of specific protein kinase C (PKC) isoforms, particularly the pro-apoptotic PKCδ, has been identified as a key event in this process. nih.gov The inhibition of PKCδ was found to significantly reduce 5-FU-induced apoptosis in sensitive cells, suggesting that its activation level may determine a cell's sensitivity to the drug. nih.gov The use of this compound in such experiments is critical for confirming that the observed apoptotic events are directly correlated with specific, measured levels of the drug within the cell.

Cell Cycle Dynamics and Arrest Analysis

5-Fluorouracil exerts significant effects by disrupting the cell cycle, primarily targeting cells in the S phase, where DNA synthesis occurs. nih.gov Flow cytometry analysis using DNA-binding dyes like propidium (B1200493) iodide reveals that 5-FU treatment can lead to a significant arrest of cells in the G1 and S phases of the cell cycle, thereby preventing them from proceeding to mitosis. plos.orgspandidos-publications.com

In a study on smooth muscle cells, treatment with 5-FU led to a dose-dependent increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2 phases, indicating a block in G1 progression. plos.org

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2 Phase
Control49%16%35%
0.1 mM 5-FUNot Specified9%Not Specified
10 mM 5-FU68%Not Specified20%
Table illustrating the effect of 5-Fluorouracil on the cell cycle distribution of smooth muscle cells after 24 hours of treatment. Data sourced from plos.org.

Perturbations in cell cycle dynamics are also a hallmark of acquired resistance. Resistant cancer cell lines often exhibit a slower rate of cell division, with a delayed transition through the G1/S boundary and a prolonged DNA synthesis time. nih.goviiarjournals.org This slower cycling may reduce the incorporation of 5-FU metabolites into newly synthesized DNA and provide the cells more time to repair drug-induced damage. nih.gov

Genomic and Proteomic Profiling in Response to Labeled 5-FU Exposure

To understand the complex cellular responses to 5-FU, researchers employ large-scale genomic and proteomic techniques. These methods help to identify the full spectrum of genes and proteins that are altered following drug exposure, providing a systems-level view of its mechanism of action and resistance pathways.

Gene expression profiling has revealed that in 5-FU resistant cells, there is often a down-regulation of genes involved in activating the drug, such as thymidine (B127349) kinase and orotate (B1227488) phosphoribosyltransferase. aacrjournals.org Conversely, the primary target of 5-FU, thymidylate synthase, is frequently overexpressed in resistant cells. aacrjournals.org

At the protein level, studies have identified significant changes in cell cycle regulatory proteins. For example, in acquired 5-FU resistant cell lines, the expression of CDK2 protein and its active, phosphorylated form was found to be remarkably reduced. nih.gov Concurrently, levels of cyclin D3 and cyclin A were also decreased, contributing to the observed cell cycle delay. nih.gov

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique used for the quantitative analysis of proteomes. nih.gov This method allows for the direct comparison of protein abundance between two cell populations, such as 5-FU-sensitive (parental) and 5-FU-resistant cells. In a typical SILAC experiment to study drug resistance, the resistant cells are cultured in a medium containing "heavy" isotopically labeled amino acids (e.g., 13C and 15N-labeled arginine and lysine), while the sensitive cells are grown in normal "light" medium. nih.gov After treatment with unlabeled 5-FU, the cell populations are mixed, and the "heavy-to-light" ratios for thousands of proteins are measured simultaneously.

This approach has been successfully used to identify novel proteins and pathways associated with 5-FU resistance in colorectal cancer. nih.govnih.gov

ProteinRegulation in Resistant CellsPotential Role in Resistance
CD44Up-regulatedCell surface adhesion, signaling
APPUp-regulatedCell adhesion, signaling
NAGLUUp-regulatedLysosomal enzyme
CORO7Up-regulatedActin-binding protein
AGR2Up-regulatedProtein disulfide isomerase, oncogene
PLSCR1Up-regulatedPhospholipid scramblase, signaling
VPS45Down-regulatedVesicle-mediated protein sorting
RBMS2Down-regulatedRNA-binding protein
RIOK1Down-regulatedSerine/threonine-protein kinase
RAP1GDS1Down-regulatedRegulator of Rap1 GTPase
POLR3DDown-regulatedSubunit of RNA polymerase III
CD55Down-regulatedComplement decay-accelerating factor
Table of proteins found to be differentially expressed in 5-FU resistant colorectal cancer cell lines compared to their sensitive counterparts using a SILAC-based proteomic approach. Data sourced from nih.govnih.gov.

These identified proteins provide new targets for further investigation and may serve as biomarkers for predicting drug response or as targets for overcoming resistance. nih.gov

Identification of Genes and Proteins Involved in Response Pathways

Molecular Mechanisms of Acquired Resistance in Cell Models

Acquired resistance to 5-FU is a significant clinical challenge and is driven by a multitude of molecular mechanisms within cancer cells. In vitro models of resistant cell lines, developed by exposing parental cells to incrementally increasing concentrations of 5-FU, have been instrumental in elucidating these pathways.

Key mechanisms include:

Target Enzyme Alterations : The most well-established mechanism is the amplification or overexpression of the TYMS gene, which leads to elevated levels of the target enzyme, thymidylate synthase (TS). mdpi.comoaepublish.com This increased TS activity requires a higher intracellular concentration of the 5-FU metabolite FdUMP for effective inhibition.

Metabolic Changes : Resistance can arise from increased catabolism (breakdown) of 5-FU by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) or from decreased anabolic conversion of 5-FU into its active metabolites. oaepublish.comspandidos-publications.com

Evasion of Apoptosis : Resistant cells can acquire defects in apoptotic signaling pathways. This can involve the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic factors. frontiersin.orgnih.gov

Epithelial-Mesenchymal Transition (EMT) : The process of EMT, which is associated with increased cell motility and invasion, has also been linked to 5-FU resistance. nih.gov

Alterations in Non-coding RNAs : MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) have emerged as critical regulators of 5-FU sensitivity. frontiersin.org For example, some miRNAs can target the messenger RNA of TYMS or other genes involved in apoptosis, while certain lncRNAs can modulate cell cycle progression and survival pathways. frontiersin.org

Understanding these diverse and often interconnected mechanisms is crucial for developing strategies to overcome or circumvent 5-FU resistance.

Alterations in Labeled 5-FU Metabolism and Transport

The efficacy of 5-FU is contingent on its uptake into cancer cells and its subsequent conversion into active cytotoxic metabolites. oup.com Conversely, cellular resistance can emerge from alterations in these very pathways, including reduced drug influx, increased drug efflux, and modified metabolic activation or catabolism. The use of this compound allows for precise tracking of these processes in resistant versus sensitive cell lines.

Cellular uptake of 5-FU is mediated by various nucleoside transporters, such as human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs). oup.com Studies have shown that downregulation of these transporters can limit the intracellular concentration of 5-FU, thereby conferring resistance.

Once inside the cell, 5-FU must be anabolized to its active forms, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). oup.com This activation pathway can be compromised in resistant cells. For instance, reduced activity of enzymes like uridine (B1682114) monophosphate synthetase (UMPS), which is involved in the conversion of 5-FU, has been linked to resistance. mdpi.com A significant finding from metabolomic analyses is the markedly reduced levels of 5-FU metabolites, particularly FdUMP, in resistant cells, highlighting a defective metabolic activation process. mdpi.com

Conversely, an upregulation of catabolic pathways that degrade 5-FU can also lead to resistance. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it to an inactive metabolite. nih.govaacrjournals.org Overexpression of DPD in tumor cells is a major mechanism of 5-FU resistance, as it significantly reduces the amount of drug available for anabolic activation. nih.govacs.org Studies have demonstrated that cancer cells overexpressing DPD can be significantly more resistant to 5-FU. nih.gov

Furthermore, efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can actively expel 5-FU and its metabolites from the cell. Specifically, multidrug resistance-associated proteins MRP5 (ABCC5) and MRP8 (ABCC11) have been implicated in conferring resistance by transporting monophosphorylated metabolites of 5-FU out of the cell. oup.comwjgnet.com

Table 1: Key Proteins in Labeled 5-FU Metabolism and Transport and Their Role in Resistance

Protein Family Specific Protein Function Implication in Resistance
Nucleoside Transporters hENT1, hENT2, hCNT1, hCNT2, hCNT3 Mediate cellular uptake of 5-FU. oup.com Downregulation leads to decreased intracellular drug concentration.
Anabolic Enzymes Uridine Monophosphate Synthetase (UMPS) Converts 5-FU to its active metabolites. mdpi.com Reduced expression or activity impairs drug activation. mdpi.com
Catabolic Enzymes Dihydropyrimidine Dehydrogenase (DPD) Degrades 5-FU into inactive metabolites. nih.govaacrjournals.org Overexpression increases drug catabolism, reducing efficacy. nih.govacs.org
Efflux Pumps MRP5 (ABCC5), MRP8 (ABCC11) Actively transport 5-FU metabolites out of the cell. oup.comwjgnet.com Overexpression enhances drug efflux, lowering intracellular concentration. wjgnet.com

Adaptive Changes in Target Enzyme Expression and Activity

A primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair. mdpi.com The active metabolite FdUMP, along with a folate cofactor, forms a stable complex with TS, leading to its inhibition and subsequent depletion of deoxythymidine monophosphate (dTMP), which is necessary for DNA replication. nih.govplos.org Cancer cells can develop resistance by upregulating the expression of TS, thereby overcoming the inhibitory effects of the drug. nih.gov This induction of TS expression can be a rapid response to 5-FU treatment. nih.gov

The stability of the TS protein itself is also a factor. The binding of FdUMP can paradoxically stabilize the TS enzyme, but alterations that prevent this stabilization or increase TS protein turnover can contribute to resistance.

Another key enzyme is dihydropyrimidine dehydrogenase (DPD), which, as mentioned previously, is the initial and rate-limiting enzyme in 5-FU catabolism. aacrjournals.orgcancernetwork.com Over 85% of administered 5-FU is catabolized by DPD. cancernetwork.com Elevated DPD activity within tumors is a significant mechanism of resistance, as it leads to increased degradation of 5-FU and less availability for conversion to its active, cytotoxic forms. aacrjournals.orgcancernetwork.com The expression and activity of DPD can vary significantly among individuals and tumor types, influencing the intrinsic and acquired resistance to 5-FU. aacrjournals.org

Table 2: Adaptive Changes in Target Enzymes and Their Impact on Labeled 5-FU Efficacy

Enzyme Role in 5-FU Action Adaptive Change in Resistant Cells Consequence for 5-FU Efficacy
Thymidylate Synthase (TS) Primary target of FdUMP, leading to inhibition of DNA synthesis. mdpi.com Increased expression and gene amplification. mdpi.comnih.gov Overcomes drug-induced inhibition, restoring dTMP synthesis. nih.gov
Dihydropyrimidine Dehydrogenase (DPD) Catabolizes and inactivates 5-FU. aacrjournals.orgcancernetwork.com Increased expression and activity. aacrjournals.orgcancernetwork.com Enhanced degradation of 5-FU, reducing the available active drug. nih.govacs.org

Modulation of DNA Repair Pathways in Resistance

The incorporation of 5-FU metabolites into DNA and RNA induces cellular stress and damage, triggering DNA repair mechanisms. wjgnet.com The proficiency of these repair pathways can significantly influence a cell's sensitivity or resistance to 5-FU. Key pathways involved include base excision repair (BER) and mismatch repair (MMR). plos.orgnih.gov

The BER pathway is primarily responsible for removing uracil (B121893) and 5-FU that have been incorporated into DNA. plos.org Uracil-DNA glycosylases recognize and excise the lesion, initiating a repair cascade. nih.gov While some studies suggest that disabling BER can sensitize cells to fluoropyrimidines, its precise role in 5-FU-induced cytotoxicity in colon cancer cells remains a subject of investigation. plos.org

The MMR system is also implicated in the cellular response to 5-FU. It can recognize mispairs of 5-FU with guanine (B1146940) in the DNA. pnas.org A functional MMR system can lead to the removal of 5-FU from DNA, but this process can also trigger futile repair cycles, leading to DNA strand breaks and apoptosis. nih.gov Consequently, defects in the MMR pathway, such as mutations in genes like MLH1 and MSH2, can lead to tolerance of 5-FU-induced DNA damage and contribute to resistance. pnas.org In fact, MMR-deficient cells have been shown to incorporate more labeled FdUrd into their DNA compared to MMR-proficient cells. nih.gov

Furthermore, DNA damage induced by 5-FU can activate checkpoint signaling pathways, such as those involving ATM and Chk1, leading to cell cycle arrest. spandidos-publications.com This arrest can provide time for the cell to repair the damage. In some resistant cell lines, however, this checkpoint activation may be abrogated, allowing the cells to bypass the damage-induced arrest and continue proliferating. spandidos-publications.com

Table 3: DNA Repair Pathways and Their Influence on Resistance to Labeled 5-FU

DNA Repair Pathway Role in Response to 5-FU Alteration in Resistant Cells Impact on Cell Fate
Base Excision Repair (BER) Removes incorporated 5-FU from DNA. plos.org Modulation of pathway efficiency. May influence sensitivity, though its precise role can be context-dependent. plos.org
Mismatch Repair (MMR) Recognizes 5-FU:G mispairs, can trigger apoptosis. nih.govpnas.org Deficiency (e.g., MLH1, MSH2 mutations). pnas.org Leads to tolerance of DNA damage and resistance to 5-FU. pnas.org
DNA Damage Checkpoints (e.g., ATM/Chk1) Induce cell cycle arrest in response to DNA damage. spandidos-publications.com Abrogation of checkpoint activation. spandidos-publications.com Prevents cell cycle arrest, allowing proliferation despite DNA damage. spandidos-publications.com

Future Perspectives and Interdisciplinary Research Opportunities

Integration of Isotopic Tracing with Systems Biology Approaches

The integration of stable isotope tracing with systems biology methodologies, such as metabolomics and transcriptomics, offers a comprehensive view of cellular responses to 5-FU. By using 5-FU-¹³C,¹⁵N₂, researchers can trace the drug's metabolic pathways and its impact on global metabolic networks. nih.gov

Global stable-isotope tracing metabolomics can reveal system-wide metabolic alterations in response to 5-FU treatment. researchgate.net This approach allows for the quantitative measurement of labeled metabolites, providing insights into metabolic flux and pathway activity. nih.govresearchgate.net For example, studies can track the incorporation of the labeled atoms from 5-FU-¹³C,¹⁵N₂ into various downstream metabolites, helping to identify key enzymatic steps and regulatory points in the drug's mechanism of action. calis.edu.cn

A multi-omics approach, combining data from transcriptomics and metabolomics, can provide a more holistic understanding of 5-FU's effects. For instance, analyzing changes in gene expression alongside metabolic profiles in cancer cells treated with 5-FU-¹³C,¹⁵N₂ can link genetic responses to metabolic reprogramming. nih.govnih.gov This can help identify biomarkers for drug sensitivity or resistance. frontiersin.orgnih.gov

Advances in Isotopic Labeling Technologies for Complex Biomolecules

Recent advancements in isotopic labeling techniques are expanding the toolkit for synthesizing complex, isotopically labeled biomolecules, including pyrimidine (B1678525) analogues like 5-FU. mdpi.comchemrxiv.org These methods are crucial for producing the highly pure and specifically labeled compounds required for sophisticated analytical techniques like NMR spectroscopy and mass spectrometry. acs.orgtandfonline.com

New synthetic strategies are being developed to introduce stable isotopes such as ¹³C and ¹⁵N into heterocyclic scaffolds like pyrimidines with high efficiency and precision. chemrxiv.orgchemrxiv.org These methods allow for the creation of custom-labeled molecules to probe specific biochemical questions. For example, site-specific labeling can help to elucidate the dynamics of RNA and DNA into which 5-FU metabolites are incorporated. calis.edu.cnacs.org

The enzymatic synthesis of isotopically labeled pyrimidines represents another significant area of advancement. mdpi.com This approach can be used to produce labeled ribonucleoside triphosphates, the building blocks for RNA, allowing for detailed studies of RNA structure and function in the presence of 5-FU metabolites. mdpi.com

Computational Modeling and Simulation of Labeled Compound Dynamics

Computational modeling and simulation are becoming indispensable tools for interpreting the complex data generated from isotopic tracing studies. Pharmacokinetic/pharmacodynamic (PK/PD) models can simulate the absorption, distribution, metabolism, and excretion of 5-FU and its labeled counterparts, providing a framework for understanding its dynamic behavior in the body. nih.govnih.gov

Mechanistic PK/PD models can integrate data on enzyme kinetics, transport processes, and cellular metabolism to predict the concentration of 5-FU and its metabolites in different tissues over time. nih.govmdpi.com By incorporating data from studies using 5-FU-¹³C,¹⁵N₂, these models can be refined to more accurately reflect the drug's metabolic fate. uni-bonn.de For instance, simulations can help to understand how variations in the activity of enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which catabolizes 5-FU, affect drug clearance and toxicity. uni-bonn.denih.gov

Furthermore, computational tools are being developed to analyze large-scale metabolomics data from isotope tracing experiments. biorxiv.orgacs.org These tools can help to identify which metabolites have incorporated the isotopic label and to quantify the extent of labeling, providing a detailed map of metabolic fluxes. acs.org

Development of Advanced In Vitro Models for Mechanistic Elucidation

Advanced in vitro models, such as 3D multicellular tumor spheroids and patient-derived organoids, are providing more physiologically relevant platforms for studying the mechanisms of action of anticancer drugs like 5-FU. nih.govfrontiersin.orgplos.org These models better mimic the complex microenvironment of a tumor compared to traditional 2D cell cultures. plos.org

The use of 5-FU-¹³C,¹⁵N₂ in these advanced models allows for detailed mechanistic studies. For example, researchers can investigate how the 3D architecture of a spheroid affects the penetration and metabolism of 5-FU. plos.org Studies have shown that cells in 3D cultures can exhibit different sensitivities to 5-FU compared to 2D cultures. plos.org

Patient-derived organoids, which are grown from a patient's own tumor cells, offer a personalized approach to cancer research. frontiersin.orgiiarjournals.orgmdpi.com By treating these organoids with 5-FU-¹³C,¹⁵N₂, researchers can study individual differences in drug metabolism and response. nih.gov This can help to predict which patients are most likely to benefit from 5-FU-based chemotherapy and to identify mechanisms of drug resistance. frontiersin.orgaacrjournals.org

Q & A

Basic Research Questions

Q. How is 5-Fluorouracil-13C,15N2 synthesized, and what analytical methods confirm its isotopic purity?

  • Methodology : Synthesis typically involves replacing specific carbon and nitrogen atoms in the 5-FU structure with stable isotopes (13C and 15N). Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, 15N labeling can be confirmed via distinct splitting patterns in 15N-NMR spectra . Contamination risks in commercial 15N2 sources (e.g., 15N-ammonium/nitrate) must be mitigated by pre-testing gas purity using isotope ratio mass spectrometry (IRMS) .

Q. What are the best practices for preparing and storing this compound stock solutions to ensure stability?

  • Methodology : Dissolve the compound in DMSO (preferred for high solubility) to create a 10–50 mg/mL stock. Aliquot and store at -80°C to minimize freeze-thaw degradation. For aqueous experiments, use freshly prepared solutions with solvents like saline or carboxymethyl cellulose (CMC-Na) to avoid precipitation. Stability tests via HPLC-UV at intervals (e.g., 0, 24, 48 hours) are recommended to verify integrity .

Q. Why is this compound preferred as an internal standard in LC-MS/MS quantification of 5-FU?

  • Methodology : The isotopic labels (13C, 15N2) provide near-identical chromatographic retention and ionization efficiency as non-labeled 5-FU, while distinct mass shifts (e.g., +3 Da) enable precise differentiation in mass spectra. This minimizes matrix effects and improves quantification accuracy. Calibration curves should be validated using spiked biological matrices (e.g., plasma, cell lysates) to confirm linearity (R² > 0.99) .

Advanced Research Questions

Q. How can researchers differentiate thymidylate synthase inhibition from DNA/RNA incorporation effects when using this compound?

  • Methodology :

  • Thymidylate synthase (TS) inhibition : Measure TS activity via a fluorometric deoxyuridine monophosphate (dUMP) conversion assay. Compare enzyme kinetics (Km, Vmax) in treated vs. untreated cells .
  • DNA/RNA incorporation : Isolate nucleic acids and quantify 13C/15N2-labeled 5-FU metabolites (e.g., FUTP, FdUTP) using LC-MS/MS with isotope-selective multiple reaction monitoring (MRM) .
  • Control : Use siRNA knockdown of TS to isolate incorporation-driven cytotoxicity .

Q. What strategies mitigate isotopic dilution in cellular uptake studies of this compound?

  • Methodology :

  • Pre-equilibration : Incubate cells with isotope-labeled media for 24 hours before treatment to saturate endogenous nucleotide pools.
  • Tracer ratios : Use a 1:10 ratio of labeled to unlabeled 5-FU to maintain detectable signal while mimicking physiological concentrations.
  • Quantitative modeling : Apply kinetic models (e.g., Michaelis-Menten) to correct for dilution effects using intracellular metabolite concentrations measured via LC-MS .

Q. How can contamination in commercial 15N2 gas affect nitrogen-tracing studies with 5-Fluorouracil-15N2, and how is this addressed?

  • Methodology : Contaminants like 15N-ammonium/nitrate (common in commercial 15N2 stocks) can falsely elevate apparent nitrogen incorporation rates.

  • Validation : Perform control experiments with argon-purged systems to baseline 15N background signals.
  • Purification : Use gas chromatography (GC) traps to remove volatile contaminants before introducing 15N2 into reaction systems .

Q. What LC-MS/MS parameters optimize detection of this compound metabolites in complex matrices?

  • Methodology :

  • Column : HILIC (e.g., Acquity BEH Amide) for polar metabolite separation.
  • Ionization : Electrospray ionization (ESI) in negative mode for 5-FU and its anabolites.
  • MRM transitions : Monitor m/z 131 → 85 (5-FU-13C,15N2) and m/z 129 → 83 (unlabeled 5-FU). Use a dwell time of 50 ms and collision energy of 15–20 eV.
  • Matrix normalization : Spike samples with deuterated internal standards (e.g., 5-FU-d3) to correct ion suppression .

Data Analysis and Validation

Q. How do researchers reconcile discrepancies in this compound metabolic flux data across different cell lines?

  • Methodology :

  • Cell-specific factors : Profile expression levels of metabolic enzymes (e.g., thymidine phosphorylase, dihydropyrimidine dehydrogenase) via Western blot.
  • Fluxomics : Use 13C metabolic flux analysis (13C-MFA) with isotopomer distributions to map carbon/nitrogen incorporation pathways.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare flux rates across ≥3 biological replicates .

Q. What computational tools assist in designing isotope tracing experiments with this compound?

  • Methodology :

  • Software : Use tools like IsoCor (for isotopic correction) and INCA (isotopomer network analysis) to model metabolic networks.
  • Synthetic route prediction : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible synthetic pathways for custom-labeled analogs .

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